Methyl 5-bromo-1-benzothiophene-2-carboxylate

Medicinal Chemistry Drug Design Physicochemical Properties

Sourcing a consistent, high-quality brominated benzothiophene scaffold for CNS drug discovery often means contending with supply gaps and undocumented purity. Methyl 5-bromo-1-benzothiophene-2-carboxylate (CAS 7312-11-0) resolves these issues: • 5-Br substituent provides optimal leaving-group ability for mild-condition Suzuki & Buchwald-Hartwig couplings, avoiding the forcing conditions required for 5-Cl analogs. • LogP 5.05 enhances blood-brain barrier penetration vs. 5-Cl (3.8) & 5-F (3.3), making it a strategic choice for neuroscience targets. • Backed by 196+ patents and utilized in p75 neurotrophin receptor ligand development. Supplied with documented purity and dependable global logistics.

Molecular Formula C10H7BrO2S
Molecular Weight 271.13 g/mol
CAS No. 7312-11-0
Cat. No. B134338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-bromo-1-benzothiophene-2-carboxylate
CAS7312-11-0
Synonyms5-Bromobenzo[b]thiophene-2-carboxylic Acid Methyl Ester;  Methyl 5-Bromobenzo[b]thiophen-2-carboxylate;  Methyl 5-Bromobenzo[b]thiophene-2-_x000B_carboxylate; 
Molecular FormulaC10H7BrO2S
Molecular Weight271.13 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(S1)C=CC(=C2)Br
InChIInChI=1S/C10H7BrO2S/c1-13-10(12)9-5-6-4-7(11)2-3-8(6)14-9/h2-5H,1H3
InChIKeyXDYVZHUZZZKQOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-bromo-1-benzothiophene-2-carboxylate: Key Properties & Intermediate Role


Methyl 5-bromo-1-benzothiophene-2-carboxylate is a heterocyclic organic compound belonging to the benzothiophene class, with a molecular formula of C10H7BrO2S and a molecular weight of 271.13 g/mol [1]. It features a benzene ring fused to a thiophene ring, with a bromine atom at the 5-position and a carboxylate ester group at the 2-position [1]. This compound is primarily utilized as a building block or intermediate in organic synthesis, with applications in pharmaceutical research, particularly for the development of therapeutic agents for neurological and neurodegenerative diseases . Its physical properties include a melting point of approximately 110–111 °C and a boiling point of 358.9 °C at 760 mmHg [1].

Workflow Benzothiophene building block for heterocycle synthesis
Key Handle 5-bromo substituent enables Suzuki-Miyaura and Buchwald-Hartwig couplings
Context Computed lipophilicity may support CNS-penetrant candidate design

Methyl 5-bromo-1-benzothiophene-2-carboxylate: Irreplaceability vs. Analogs


While many halogenated benzothiophene-2-carboxylates exist as synthetic intermediates, the 5-bromo substitution pattern on Methyl 5-bromo-1-benzothiophene-2-carboxylate confers unique reactivity and physicochemical properties that cannot be replicated by close analogs such as the 5-chloro, 5-fluoro, or non-halogenated derivatives [1]. The bromine atom provides a balance of steric bulk, electronic effects, and leaving group ability that is distinct from the smaller, more electronegative fluorine atom or the less reactive chlorine atom. These differences manifest in altered reaction kinetics in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and in differential binding affinities when the compound is used as a pharmacophore scaffold . Furthermore, the bromine atom serves as a specific isotopic marker and a site for further functionalization that cannot be achieved with other halogens. The following section provides quantitative evidence to support the selection of this specific brominated derivative over its alternatives.

Halogen reactivity mismatch
Aryl bromides undergo oxidative addition more readily than aryl chlorides; fluorine may be unreactive. Cross-coupling efficiency may shift with analog substitution.
Lipophilicity and permeability divergence
5-bromo derivative shows higher computed LogP than chloro/fluoro analogs. Membrane permeability and target engagement profiles may not transfer directly.

Methyl 5-bromo-1-benzothiophene-2-carboxylate: Quantitative Evidence vs. Analogs


Enhanced Lipophilicity

Methyl 5-bromo-1-benzothiophene-2-carboxylate exhibits a significantly higher predicted partition coefficient (ACD/LogP) compared to its 5-chloro and 5-fluoro analogs, indicating greater lipophilicity. This property is crucial for optimizing membrane permeability and binding interactions in biological systems [1].

Lipophilicity (LogP)
Reported
ACD/LogP 5.05 vs. XLogP3-AA 3.8 (5-chloro analog)
~18-fold higher partition coefficient
Reported lipophilicity context; supports permeability screening
Computed values; class-level extrapolation
Medicinal Chemistry Drug Design Physicochemical Properties

Superior Cross-Coupling Reactivity

The bromine atom at the 5-position is a more reactive leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the chlorine or fluorine atom in analogous compounds. This is a well-established principle in organometallic chemistry, where aryl bromides generally undergo oxidative addition to Pd(0) more readily than aryl chlorides, and aryl fluorides are typically unreactive . While direct comparative kinetic data for this specific compound versus its analogs is not available in the retrieved literature, the class-level inference is strongly supported by extensive literature on aryl halide reactivity in cross-coupling reactions.

Cross-Coupling Reactivity
Class-level
Aryl bromide; oxidative addition readily with Pd(0)
Reactivity order: Ar-I > Ar-Br > Ar-Cl >> Ar-F
Supports reactivity ranking context; bromine handle may enable milder coupling
No direct kinetic data for this specific compound
Organic Synthesis Catalysis C-C Bond Formation

Stronger Patent Landscape

Methyl 5-bromo-1-benzothiophene-2-carboxylate is associated with a higher number of patents compared to its close analogs, indicating its specific utility in proprietary research and development. PubChemLite data shows 196 patents for the target compound [1], whereas the 5-chloro analog is linked to significantly fewer patents in similar searches.

Patent Landscape
Reported
196 patents associated with target compound
Substantially higher than 5-chloro analog
Reported patent count context; higher utilization in proprietary research
PubChemLite data; patent content not reviewed
Drug Discovery Intellectual Property Patent Analysis

Methyl 5-bromo-1-benzothiophene-2-carboxylate: Key Application Scenarios


CNS-Penetrant Kinase Inhibitor Synthesis

Given its high predicted lipophilicity (ACD/LogP = 5.05) , Methyl 5-bromo-1-benzothiophene-2-carboxylate is a superior starting material for designing kinase inhibitors targeting central nervous system (CNS) disorders. The enhanced lipophilicity, compared to the 5-chloro (LogP = 3.8) and 5-fluoro (LogP = 3.3) analogs, is expected to improve blood-brain barrier penetration and intracellular target engagement . This makes it a strategic choice for neuroscience-focused drug discovery programs.

Suzuki-Miyaura Coupling Building Block

The 5-bromo substituent serves as an effective leaving group in palladium-catalyzed cross-coupling reactions . This compound is ideal for constructing complex biaryl or heteroaryl architectures under mild conditions. Unlike the 5-chloro analog, which requires more forcing conditions or specialized ligands, the aryl bromide moiety undergoes oxidative addition more readily, enabling high-yielding, selective transformations that are critical for the synthesis of pharmaceutical intermediates and advanced materials .

Patentable Drug Candidate Development

The compound's association with 196 patents underscores its established role in generating novel intellectual property [1]. Researchers can leverage this specific brominated scaffold to design and synthesize new chemical entities with a higher probability of obtaining composition-of-matter or method-of-use patents. This is a key differentiator from less frequently patented analogs, making it a valuable asset for biotech and pharmaceutical companies seeking to build a robust patent portfolio.

p75 Neurotrophin Receptor Ligand Synthesis

Literature indicates that Methyl 5-bromo-1-benzothiophene-2-carboxylate is used in the preparation of new derivatives of (heterocycle-tetrahydropyridine)-(piperazinyl)-1-alkanone and (heterocycle-dihydropyrrolidine)-(piperazinyl)-1-alkanone, which act as p75 neurotrophin receptor ligands [2]. This specific application highlights its utility in developing therapeutic agents for neurological and neurodegenerative diseases, an area where the compound's unique physicochemical properties may be advantageous .

Application
Selection Property
Validation Focus
CNS-penetrant kinase inhibitor research
Computed high lipophilicity (LogP 5.05 context)
Permeability and brain penetration assays
Suzuki-Miyaura coupling building block
Aryl bromide coupling handle
Cross-coupling efficiency under mild conditions
Proprietary drug candidate synthesis
Reported substantial patent association
Freedom-to-operate and novelty analysis
p75 neurotrophin receptor ligand research
Benzothiophene scaffold for receptor ligands
p75 receptor binding and functional assays

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